![molecular formula C17H9Cl2FN4S B2747386 (Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide CAS No. 477195-58-7](/img/structure/B2747386.png)
(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide
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Description
(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C17H9Cl2FN4S and its molecular weight is 391.25. The purity is usually 95%.
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Scientific Research Applications
Future Directions
Bioconjugates and Nanomedicine: Combining this compound with biomolecules (e.g., peptides, antibodies) could yield bioconjugates for targeted drug delivery. Additionally, its incorporation into nanoparticles might enhance drug solubility and bioavailability.
Patent Landscape: A thorough patent search can reveal existing applications or potential gaps. Researchers should explore patent databases to identify novel uses or formulations.
- Puigjaner, L., Pérez-Fortes, M., Somoza-Tornos, A., & Espuña, A. (2021). Editorial: Perspectives of Chemicals Synthesis as a Green Alternative to Fossil Fuels. Frontiers in Energy Research, 9, 780533
- Namiki Shoji Co., Ltd. (n.d.). Link to PDF (Japanese source)
- Chemical Carcinogenesis Database (CTD). Link to CTD entry
properties
IUPAC Name |
(2Z)-N-(2,4-dichloroanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2FN4S/c18-11-3-6-14(13(19)7-11)23-24-15(8-21)17-22-16(9-25-17)10-1-4-12(20)5-2-10/h1-7,9,23H/b24-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDZPZGKYGQABF-IWIPYMOSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)Cl)Cl)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)Cl)Cl)/C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(2,4-dichlorophenyl)-4-(4-fluorophenyl)thiazole-2-carbohydrazonoyl cyanide |
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